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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
detection and quantification of exon skipping induced by the antisense oligonucleotide T025.
The methodologies described herein are essential for evaluating the efficacy of T025 in
preclinical and clinical settings.

Introduction to T025 and Exon Skipping

T025 is an antisense oligonucleotide (ASO) designed to induce the skipping of a specific exon
in a target pre-mRNA.[1][2] By binding to a specific sequence within the pre-mRNA, T025
interferes with the splicing machinery, leading to the exclusion of the target exon from the
mature mMRNA.[3][4] This therapeutic strategy is particularly relevant for genetic disorders
where the skipping of an exon can restore the reading frame of a gene, leading to the
production of a partially functional protein.[5][6] Accurate and robust methods are crucial to
quantify the extent of exon skipping and the subsequent protein restoration.

Key Methodologies for Detection and Quantification

The primary methods for assessing T025-induced exon skipping involve the analysis of both
MRNA and protein levels. At the mRNA level, Reverse Transcription Polymerase Chain
Reaction (RT-PCR) and digital droplet PCR (ddPCR) are the most common techniques. At the
protein level, Western blotting is used to confirm the translation of the modified mRNA into a
functional protein.
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Analysis of Exon Skipping at the mRNA Level

RT-PCR is a fundamental technique to qualitatively determine if T025 induces skipping of the
target exon.[7] The method involves reverse transcribing the total RNA from treated cells or
tissues into complementary DNA (cDNA), followed by PCR amplification of the region spanning
the target exon.

Experimental Protocol: RT-PCR
e RNA Isolation:

o Isolate total RNA from T025-treated and untreated control cells or tissues using a suitable
RNA isolation kit (e.g., TRIzol reagent or column-based kits).

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by
agarose gel electrophoresis.

o cDNA Synthesis (Reverse Transcription):

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcriptase
enzyme (e.g., SuperScript IV) and random hexamers or oligo(dT) primers.

o Follow the manufacturer's protocol for the reverse transcription reaction.
o PCR Amplification:

o Design primers flanking the target exon. The forward primer should anneal to an upstream
exon, and the reverse primer should anneal to a downstream exon.[8]

o Set up the PCR reaction with the synthesized cDNA as the template, the designed
primers, a Tag DNA polymerase, and dNTPs.

o Atypical PCR program includes an initial denaturation step, followed by 30-35 cycles of
denaturation, annealing, and extension, and a final extension step.

o Gel Electrophoresis:
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o Visualize the PCR products on a 2-3% agarose gel stained with a DNA-binding dye (e.qg.,
ethidium bromide or SYBR Safe).[9]

o The presence of two bands in the T025-treated sample—a larger band corresponding to
the transcript including the exon and a smaller band corresponding to the transcript
excluding the exon—indicates successful exon skipping. The untreated control should
ideally show only the larger band.

Workflow for RT-PCR Detection of Exon Skipping
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Caption: Workflow for qualitative detection of exon skipping using RT-PCR.

Digital droplet PCR (ddPCR) is considered the gold standard for the absolute and accurate
quantification of exon skipping due to its high precision and sensitivity.[10][11] This method
involves partitioning the PCR reaction into thousands of nanoliter-sized droplets, allowing for
the absolute quantification of target DNA molecules.[12]

Experimental Protocol: ddPCR
e RNA Isolation and cDNA Synthesis:

o Follow the same procedure as for RT-PCR (Steps 1 and 2).
e ddPCR Assay Design:

o Design two TagMan probe-based assays:

» Skipped Assay: A probe that spans the new exon-exon junction created by the skipping
event.

= Non-skipped Assay: A probe that spans the junction of the target exon and one of its
flanking exons.[13]

o Each assay will also have a forward and reverse primer pair.
e Droplet Generation:

o Prepare the ddPCR reaction mix containing the cDNA template, ddPCR Supermix for
Probes, and the specific TagMan primers and probe for either the skipped or non-skipped
transcript.

o Load the reaction mix into a droplet generator (e.g., Bio-Rad QX200) to partition the
sample into approximately 20,000 droplets.

e PCR Amplification:

o Transfer the generated droplets to a 96-well PCR plate and perform thermal cycling to
amplify the target sequences within the droplets.
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» Droplet Reading and Data Analysis:

o Read the fluorescence of each droplet in a droplet reader. The reader will count the
number of positive (fluorescent) and negative (non-fluorescent) droplets for each sample.

o The software calculates the absolute concentration of the target molecules (copies/pL)
based on Poisson statistics.[12]

o Calculate the percentage of exon skipping using the following formula:[14] Exon Skipping
% = [Concentration of Skipped Transcript / (Concentration of Skipped Transcript +
Concentration of Non-skipped Transcript)] * 100

Workflow for ddPCR Quantification of Exon Skipping
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Caption: Workflow for absolute quantification of exon skipping using ddPCR.

Data Presentation: Comparison of Quantification Methods
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The choice of quantification method can significantly impact the measured exon skipping
efficiency. ddPCR is generally more accurate than gPCR and conventional PCR.[10][15]

Representative
Method Principle Advantages Disadvantages Data (Exon
Skipping %)

) Prone to
Two successive ) o o
Nested PCR ) High sensitivity overestimation, 40-60%
PCR reactions o
not quantitative

Real-time o Can
Quantitative, )
gPCR fluorescence ] overestimate 25-45%
) high throughput o
detection skipping levels

High precision,

Sample
o accuracy, and )
partitioning and o Higher cost per
ddPCR sensitivity; no 15-30%
absolute sample
o standard curve
quantification

needed[14]

Note: The representative data is illustrative and will vary depending on the specific ASO, target,
and experimental conditions.

Analysis of Protein Restoration by Western Blotting

Western blotting is essential to confirm that the T025-induced skipped mRNA is translated into
a restored, albeit potentially shorter, protein.[11]

Experimental Protocol: Western Blotting
e Protein Extraction:

o Lyse T025-treated and untreated control cells or tissues in a suitable lysis buffer (e.g.,
RIPA buffer) containing protease inhibitors.

o Quantify the total protein concentration using a protein assay (e.g., BCA assay).

o SDS-PAGE:
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o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

e Protein Transfer:
o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
e Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific to the target protein.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and
image the blot using a chemiluminescence imager.

o Aband corresponding to the size of the restored (shorter) protein should be present in the
T025-treated samples.

 Stripping and Reprobing (Optional):

o To normalize for protein loading, the membrane can be stripped of the primary and
secondary antibodies and reprobed with an antibody against a housekeeping protein (e.g.,
GAPDH or B-actin).[16]

Signaling Pathway: From T025 to Protein Restoration
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Caption: Mechanism of T025-induced exon skipping and protein restoration.

Summary and Recommendations

The comprehensive evaluation of T025-induced exon skipping requires a multi-faceted
approach. We recommend the following workflow:

e Initial Screening: Use RT-PCR for a rapid, qualitative assessment of exon skipping.

¢ Precise Quantification: Employ ddPCR for accurate and absolute quantification of exon
skipping efficiency. This is crucial for dose-response studies and for comparing the efficacy
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of different ASOs.

e Functional Confirmation: Perform Western blotting to verify the restoration of the target
protein, confirming the therapeutic potential of T025.

By following these detailed protocols and application notes, researchers and drug development
professionals can robustly and reliably assess the efficacy of T025 in inducing exon skipping
and restoring protein function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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